What is the basic chemical structure of daphnane?
What is the basic chemical structure of daphnane?
An In-depth Technical Guide to the Basic Chemical Structure of Daphnane for Researchers, Scientists, and Drug Development Professionals.
Introduction to Daphnane Diterpenoids
Daphnane-type diterpenoids are a class of naturally occurring chemical compounds characterized by a distinctive core structure.[1][2][3] These compounds are predominantly found in plants belonging to the Thymelaeaceae and Euphorbiaceae families.[3][4][5][6][7] The daphnane skeleton is a key structural feature that imparts a range of significant biological activities, including anti-tumor, anti-HIV, anti-inflammatory, and neurotrophic effects, making it a subject of considerable interest in medicinal chemistry and drug discovery.[1][3][4][5][8][9][10]
The Core Chemical Structure of Daphnane
The fundamental framework of daphnane is a tricyclic system composed of a five-membered ring, a seven-membered ring, and a six-membered ring, arranged in a 5/7/6 configuration.[1][2][3][4][5][6][7][11][12][13] This core structure is often highly substituted with various functional groups, most notably multiple hydroxyl groups at positions C-3, C-4, C-5, C-9, C-13, C-14, or C-20.[4][5][6][7][12]
A hallmark of many daphnane diterpenoids is the presence of an orthoester moiety, typically involving carbons C-9, C-13, and C-14.[1][4][7][12] The diverse array of substitutions and stereochemical arrangements gives rise to a wide variety of daphnane derivatives.
Classification of Daphnane-Type Diterpenoids
Based on the substitution patterns on the core rings, daphnane diterpenoids can be classified into several major types[4][6][13]:
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Daphnetoxins and 12-Hydroxydaphnetoxins: These are characterized by specific oxygenation patterns.
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1-Alkyldaphnanes: These possess an alkyl group at the C-1 position.
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Genkwanines: These have a saturated ketone structure in ring A.
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Resiniferonoids: These are distinguished by an α,β-unsaturated ketone in ring A.
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Rediocides: These feature a macrocyclic structure.
Quantitative Structural Data
The precise three-dimensional structure of daphnane diterpenoids is determined using advanced spectroscopic techniques. The following table summarizes representative ¹³C and ¹H NMR chemical shift data for a daphnane-type diterpene, which are critical for structural elucidation.
| Carbon Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 1 | 160.9 | - |
| 2 | 136.9 | - |
| 3 | 210.0 | - |
| 5 | - | 4.27 (s) |
| 6 | 60.6 | - |
| 7 | 64.5 | 3.30 (s) |
| 9 | 78.7 | - |
| 13 | 85.3 | - |
| 14 | 81.0 | - |
| 16 | - | 5.08 (s), 5.11 (s) |
| 17 | - | 1.88 (s) |
| 18 | - | 1.23 (d, J=7.2 Hz) |
| 19 | - | 1.80 (s) |
| 1'' | 116.9 | - |
| 10'' | - | 0.87 (t) |
| (Data is representative and sourced from similar daphnane structures reported in the literature[3]) |
Experimental Protocols for Structural Elucidation
The determination of the complex chemical structure of daphnane diterpenoids requires a combination of sophisticated analytical methods.
Isolation and Purification
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Extraction: The plant material (e.g., roots, stems) is first dried, ground, and then extracted with organic solvents such as methanol (B129727) or ethanol.
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Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
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Chromatography: The resulting fractions are further purified using a series of chromatographic techniques, including silica (B1680970) gel column chromatography, Sephadex LH-20 chromatography, and high-performance liquid chromatography (HPLC), to isolate the pure daphnane compounds.
Spectroscopic Analysis
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Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the isolated compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments is performed to elucidate the detailed structure:
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¹H NMR: Identifies the types and connectivity of protons.
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¹³C NMR: Determines the number and types of carbon atoms.
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2D NMR Experiments:
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COSY (Correlation Spectroscopy): Reveals proton-proton couplings.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is crucial for assembling the carbon skeleton.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the relative stereochemistry.
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-
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X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration of the molecule.
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Electronic Circular Dichroism (ECD): In the absence of X-ray quality crystals, quantum chemical ECD calculations can be used to predict the ECD spectrum, which is then compared with the experimental spectrum to determine the absolute stereochemistry.[3]
Visualizations of Structures and Processes
The Basic Daphnane Core Structure
Caption: A 2D representation of the 5/7/6 tricyclic core structure of daphnane.
Experimental Workflow for Daphnane Isolation and Elucidation
Caption: A typical workflow for the isolation and structural elucidation of daphnane diterpenoids.
Simplified Signaling Pathway Activation by Daphnane Analogs
Caption: Simplified signaling pathway showing PKC activation by daphnane analogs.
References
- 1. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Daphnane-Type Diterpenes from Stelleropsis tianschanica and Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of daphnane diterpenoids with odd-numbered aliphatic side chains in Daphne pedunculata | EurekAlert! [eurekalert.org]
- 9. Daphnane diterpenoid orthoesters with an odd-numbered aliphatic side chain from Daphne pedunculata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Natural promising daphnane diterpenoids: An integrated review of their sources, structural classification, biological activities, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
